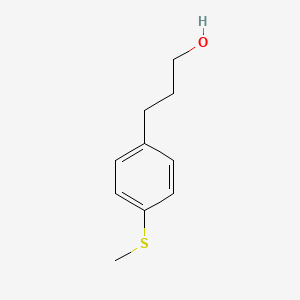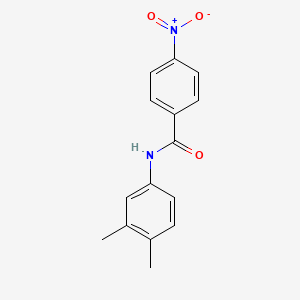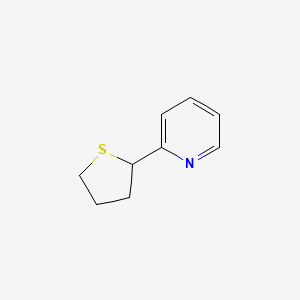![molecular formula C13H10ClNO2S B8795959 1-chloro-4-[(4-nitrobenzyl)thio]benzene CAS No. 88275-95-0](/img/structure/B8795959.png)
1-chloro-4-[(4-nitrobenzyl)thio]benzene
Descripción general
Descripción
1-Chloro-4-[(4-nitrobenzyl)thio]benzene is an organic compound with the molecular formula C13H10ClNO2S It is characterized by the presence of a chloro group, a nitrobenzyl group, and a thioether linkage
Métodos De Preparación
The synthesis of 1-chloro-4-[(4-nitrobenzyl)thio]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with a thiol compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by other nucleophiles in the presence of a suitable base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(4-nitrobenzyl)thio]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[(4-nitrobenzyl)thio]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Chloro-4-[(4-nitrobenzyl)thio]benzene can be compared with other similar compounds such as:
1-Chloro-4-nitrobenzene: Lacks the thioether linkage and has different reactivity and applications.
4-Nitrobenzyl chloride: Contains a benzyl chloride group instead of a thioether linkage.
4-Nitrothiophenol: Contains a thiophenol group instead of a benzyl chloride group
Propiedades
Número CAS |
88275-95-0 |
|---|---|
Fórmula molecular |
C13H10ClNO2S |
Peso molecular |
279.74 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
Clave InChI |
AMENOOOERGYSAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8795877.png)
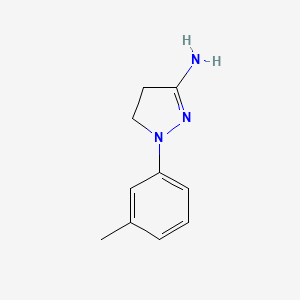
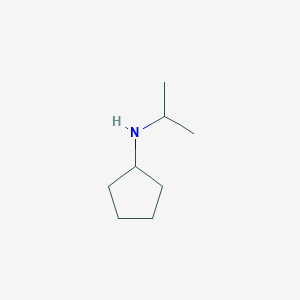
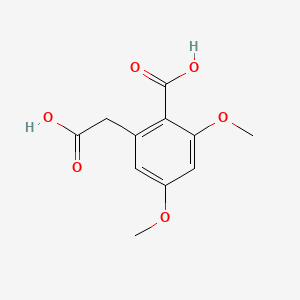

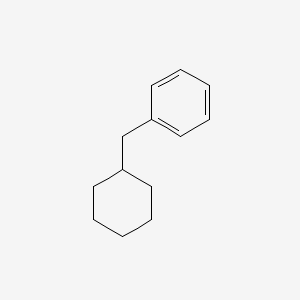
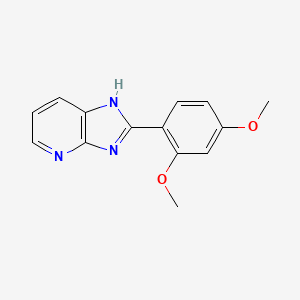
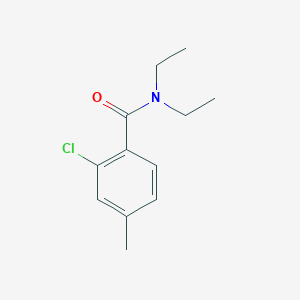
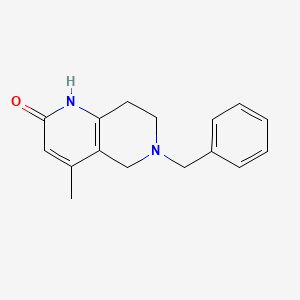
![Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8795929.png)
